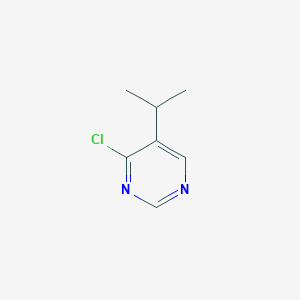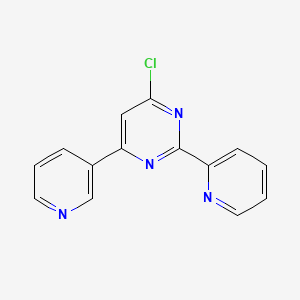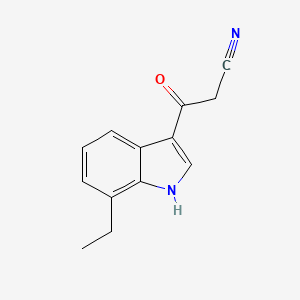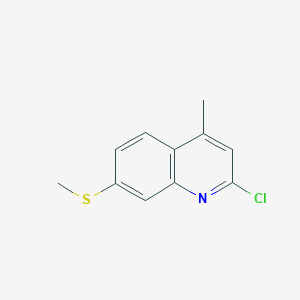![molecular formula C12H10N4 B1416327 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082594-15-7](/img/structure/B1416327.png)
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Descripción general
Descripción
“3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a compound that belongs to the class of organic compounds known as triazolopyridines . These are aromatic compounds containing a triazolo ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a triazolo ring fused to a pyridine ring . The exact structure would need to be confirmed through methods such as X-ray diffraction .Aplicaciones Científicas De Investigación
Agricultural Applications
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives are used in agriculture for producing various plant protection products. They serve as the basis for manufacturing insecticides, fungicides, plant growth regulators, and retardants. These compounds are crucial in organizing the mass production of agricultural products that ensure plant health and yield (Nazarov et al., 2021).
Medicinal Applications
In the medical field, derivatives of this compound are used to produce drugs with antimicrobial effects against various bacteria, including Staphylococcus aureus and salmonellosis. Cardiological drugs derived from these compounds show anti-ischemic and membrane-stabilizing effects, making them valuable in treating heart diseases (Nazarov et al., 2021).
Analytical Chemistry and Applied Sciences
The unique properties of this compound derivatives are exploited in analytical chemistry for producing reagents and in applied sciences for developing heat-resistant polymers and products with fluorescent properties. These compounds are also used in biotechnology, energy, and chemistry for their versatile applications (Nazarov et al., 2021).
Optical Sensors and Materials
Pyrimidine and triazole derivatives, including those related to this compound, are utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These compounds find applications in creating optical sensors with a range of biological and medicinal applications, offering new avenues for detection and sensing technologies (Jindal & Kaur, 2021).
Central Nervous System (CNS) Drugs
Research into the functional chemical groups of heterocycles, including triazoles, has identified them as potential sources for synthesizing compounds with CNS activity. These compounds are explored for their therapeutic potential against disorders such as depression, euphoria, and convulsion, highlighting the diverse medicinal applications of this compound derivatives (Saganuwan, 2017).
Mecanismo De Acción
- The primary target of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is Serine/threonine-protein kinase pim-1 . Pim-1 is a kinase involved in cell signaling pathways, cell cycle regulation, and cell survival.
Target of Action
Mode of Action
- this compound interacts with the colchicine site of microtubules, inhibiting their polymerization. This leads to:
- in the G2/M phase. . of cancer cells .
Análisis Bioquímico
Biochemical Properties
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. The compound’s ability to inhibit these enzymes suggests its potential use in treating conditions like glaucoma, Alzheimer’s disease, and osteoporosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming stable enzyme-inhibitor complexes . This binding often involves hydrogen bonds and van der Waals forces. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for chronic treatment regimens. Some degradation products may form under extreme conditions, which could potentially affect its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The major metabolic pathways include hydroxylation and demethylation, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This distribution pattern is important for understanding its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. This localization is essential for its role in modulating cellular processes and gene expression.
Propiedades
IUPAC Name |
3-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIXPRQLZIKBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)


![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)



![1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1416262.png)
![N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine](/img/structure/B1416264.png)

![3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1416267.png)
